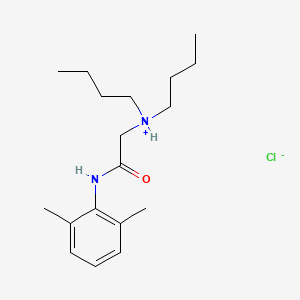
2',6'-Acetoxylidide, 2-(dibutylamino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of acetanilide and is often used as a local anesthetic and antiarrhythmic agent. This compound is known for its ability to block sodium channels, which makes it effective in numbing sensations and treating certain cardiac conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride typically involves the acylation of 2,6-dimethylaniline with acetic anhydride to form 2’,6’-acetoxylidide. This intermediate is then reacted with dibutylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride is carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride.
Reduction: Secondary amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving ion channel blockers and neurotransmission.
Medicine: Widely used as a local anesthetic and antiarrhythmic agent. It is also studied for its potential in treating chronic pain and other neurological conditions.
Industry: Utilized in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The primary mechanism of action of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride involves the blockade of sodium channels in neuronal and cardiac tissues. By inhibiting sodium influx, it prevents the initiation and propagation of action potentials, leading to a numbing effect in local tissues and stabilization of cardiac membranes. This action is particularly useful in preventing arrhythmias and providing local anesthesia.
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Bupivacaine: Known for its longer duration of action compared to 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride.
Procaine: Has a shorter duration of action and is less potent.
Uniqueness
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride stands out due to its balanced profile of potency and duration of action. It provides effective anesthesia and antiarrhythmic effects without the prolonged duration seen in compounds like bupivacaine, making it suitable for various medical applications.
Properties
CAS No. |
77966-79-1 |
|---|---|
Molecular Formula |
C18H31ClN2O |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
dibutyl-[2-(2,6-dimethylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C18H30N2O.ClH/c1-5-7-12-20(13-8-6-2)14-17(21)19-18-15(3)10-9-11-16(18)4;/h9-11H,5-8,12-14H2,1-4H3,(H,19,21);1H |
InChI Key |
VLKNNFBSUVGFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[NH+](CCCC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


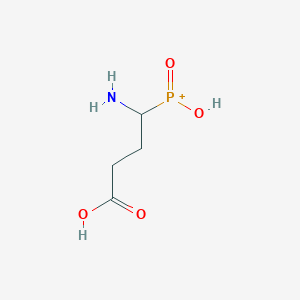
![1-(Ethylsulfanyl)-1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propane](/img/structure/B14441900.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)
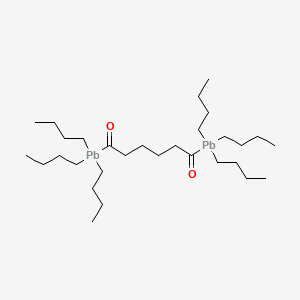
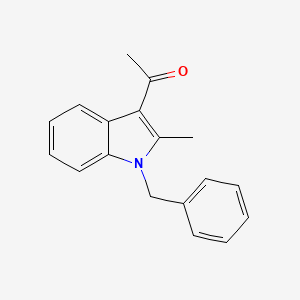
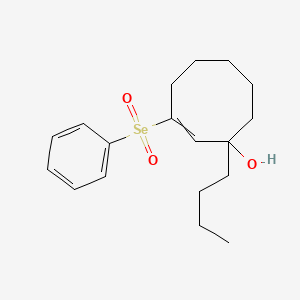
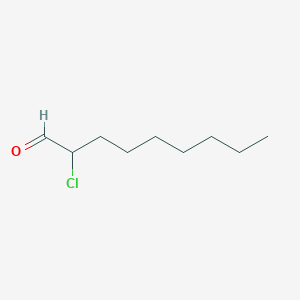
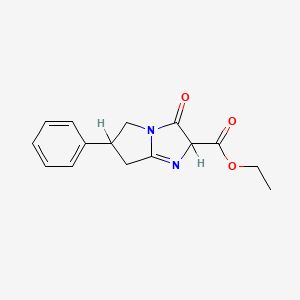
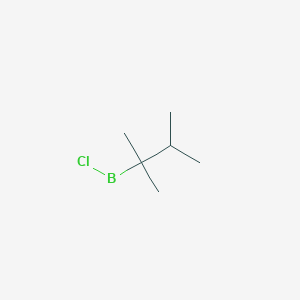
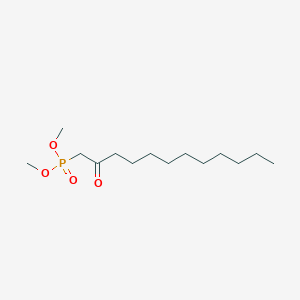

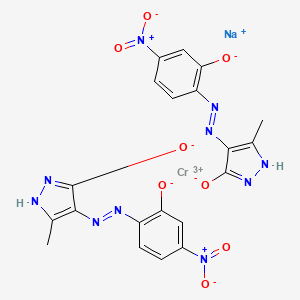
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole](/img/structure/B14441950.png)
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
